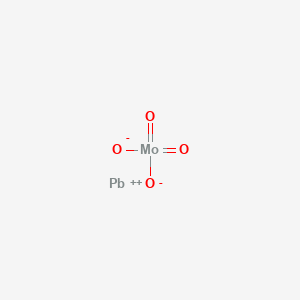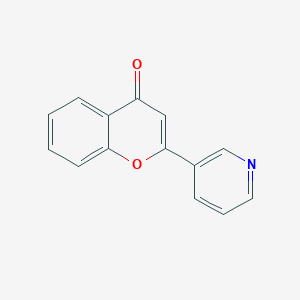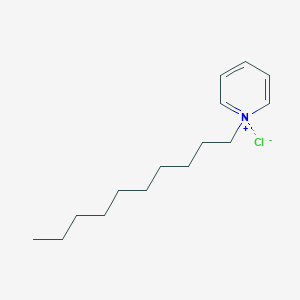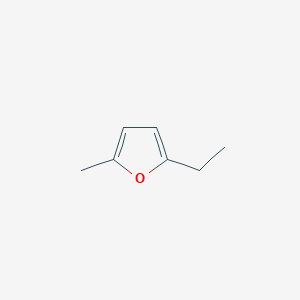
Blei-Molybdat
Übersicht
Beschreibung
Lead Molybdate (PbMoO4) is a white, crystalline powder . It is a wide band gap semiconductor and is insoluble in water . It has been found to be well suited for optoelectronics and photocatalysis .
Synthesis Analysis
Lead Molybdate nanostructures were synthesized successfully via a simple and fast co-precipitation method . A new lead precursor [pb(2-hydroxyacetophenone)]2 was used for synthesis of the product . The composition of the reaction mixture (i.e., the ratio between lead and molybdate ions) influences the morphology and the electronic structure of the semiconductor .Molecular Structure Analysis
The molecular formula of Lead Molybdate is MoO4Pb . The structure of Lead Molybdate is influenced by the ratio between lead and molybdate ions in the reaction mixture .Chemical Reactions Analysis
Lead enters the body primarily through inhalation and ingestion . It passes through the lungs into the blood where it can harm many of the body’s organ systems .Physical and Chemical Properties Analysis
Lead Molybdate is a white, crystalline powder . It is insoluble in water . It is a wide band gap semiconductor .Wissenschaftliche Forschungsanwendungen
Optoelektronik
Blei-Molybdat wurde aufgrund seiner besonderen photoelektrochemischen Eigenschaften als vielversprechendes Material für die Optoelektronik identifiziert. Es kann beim Aufbau einfacher logischer Geräte wie Logikgatter oder -schalter oder komplexerer optoelektronischer Schaltkreise verwendet werden. Die breiten Bandlücken-Halbleitereigenschaften des Materials machen es für diese Anwendungen geeignet .
Akustisch-optische Geräte
Dieses Material ist aufgrund seiner wünschenswerten Eigenschaften, die denen zuvor gemeldeter Materialien wie α-Jodsäure (α-HIO3) ähneln, gut für akusto-optische Geräteanwendungen geeignet. Die physikalischen Eigenschaften von this compound, wie z. B. elastische und photoelastische Konstanten, wurden gemessen, um seine Eignung für praktische akusto-optische Geräteanwendungen zu bewerten .
Synthese und Charakterisierung
This compound-Nanostrukturen können durch einfache und schnelle Copräzipitationsmethoden synthetisiert werden. Die Verwendung einer neuen Blei-Vorstufe hat gezeigt, dass sehr kleine Strukturen entstehen, die auf ihren sterischen Effekt zurückzuführen sind. Dieser Syntheseprozess ist entscheidend für die Anpassung des Materials an bestimmte Anwendungen .
Physikalische und chemische Eigenschaften
Zahlreiche Forschungen wurden an this compound durchgeführt, da es einzigartige physikalische und chemische Eigenschaften besitzt. Es wurde für verschiedene Anwendungen wie Szintillatoren, kryogene Detektoren, Raman-Laser und Superkondensatoren vorgeschlagen. Seine linearen und nichtlinearen optischen Eigenschaften machen es auch zu einem interessanten Objekt für weitere Studien .
Wirkmechanismus
Target of Action
Lead molybdate (PbMoO4) is a wide band gap semiconductor . It primarily targets photoelectrochemical properties and is utilized in the construction of simple logic devices such as logic gates or switches, and more complex optoelectronic circuits . It also targets the Ce4+/Ce3+ redox couple, exhibiting the photoelectrochemical photocurrent switching effect (the PEPS effect) in their presence .
Mode of Action
Lead molybdate interacts with its targets through photoelectrochemical processes. In the presence of the Ce4+/Ce3+ redox couple, it exhibits the PEPS effect . This can be explained in terms of oxidation/reduction processes of cerium (III)/cerium (IV) species . The dye alizarin, when adsorbed onto PbMoO4, binds to Mo VI centres which are exposed on the surface .
Biochemical Pathways
Molybdenum, a component of lead molybdate, is incorporated into the molybdenum cofactor (Moco) in cells, functioning as the active site of several molybdenum-requiring enzymes . These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Pharmacokinetics
It is known that the composition of the reaction mixture, ie, the ratio between lead and molybdate ions, influences the morphology and the electronic structure of the semiconductor .
Result of Action
The interaction of lead molybdate with its targets results in changes in photoelectrochemical properties. Alizarin adsorbed onto PbMoO4 strongly enhances the cathodic photocurrent generation . The anodic photocurrent diminishes . This intense cathodic photocurrent generation may be utilized in photocatalysis, e.g., during the photoreduction of metal ions or the generation of reactive oxygen species and/or solar fuels .
Action Environment
The action of lead molybdate is influenced by environmental factors. Furthermore, the use of a lead complex in the synthesis of lead molybdate can lead to the creation of very tiny structures, which can be attributed to its steric effect .
Safety and Hazards
Lead enters the body primarily through inhalation and ingestion . Today, adults are mainly exposed to lead by breathing in lead-containing dust and fumes at work, or from hobbies that involve lead . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Biochemische Analyse
Biochemical Properties
Lead molybdate plays a role in various biochemical reactions. It has been found to have high photocatalytic activity, which can be attributed to its nanostructure . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their function and behavior .
Cellular Effects
The effects of lead molybdate on cells and cellular processes are still being explored. Its photocatalytic activity suggests that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, lead molybdate exerts its effects through its photocatalytic activity. This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Lead molybdate’s involvement in metabolic pathways is another area of active research. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
dioxido(dioxo)molybdenum;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4O.Pb/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUNRGGMKUAPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] | |
| Record name | Lead molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2538 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10190-55-3 | |
| Record name | Lead molybdate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead molybdenum oxide (PbMoO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD MOLYBDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGP849K028 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















